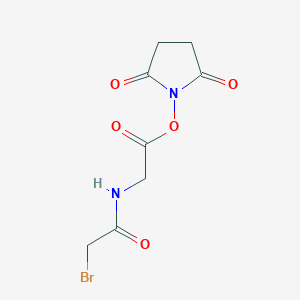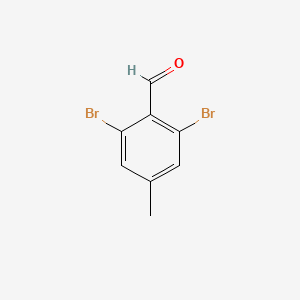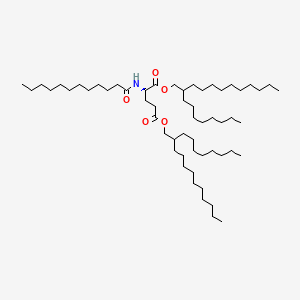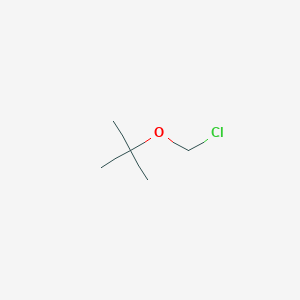
2-(Chloromethoxy)-2-methylpropane
Overview
Description
2-(Chloromethoxy)-2-methylpropane, commonly known as tert-butyl chloromethyl ether (TBME), is a colorless, flammable liquid that is widely used in chemical synthesis. It is a versatile reagent that can be used in a variety of reactions, including the preparation of ethers, alcohols, and amines. TBME is also used as a solvent and as a starting material for the synthesis of other compounds.
Mechanism of Action
2-(Chloromethoxy)-2-methylpropane acts as an alkylating agent, which means that it can transfer an alkyl group to another molecule. This mechanism is important in the synthesis of ethers, as 2-(Chloromethoxy)-2-methylpropane can be used to alkylate a variety of nucleophiles, including alcohols and amines. The alkylating activity of 2-(Chloromethoxy)-2-methylpropane also makes it useful in the preparation of certain drugs, as it can modify the structure of a molecule in a specific way.
Biochemical and Physiological Effects:
2-(Chloromethoxy)-2-methylpropane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It has also been shown to be a mutagen in certain test systems.
Advantages and Limitations for Lab Experiments
2-(Chloromethoxy)-2-methylpropane is a versatile reagent that is widely used in organic synthesis. It is relatively inexpensive and easy to handle, making it a popular choice for many laboratory experiments. However, 2-(Chloromethoxy)-2-methylpropane is also highly reactive and can be dangerous if not handled properly. It is also a potent mutagen, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 2-(Chloromethoxy)-2-methylpropane. One area of interest is the development of new synthetic methods that use 2-(Chloromethoxy)-2-methylpropane as a reagent. Another area of interest is the synthesis of new bioactive molecules using 2-(Chloromethoxy)-2-methylpropane as a starting material. Additionally, further studies could be done to investigate the biochemical and physiological effects of 2-(Chloromethoxy)-2-methylpropane, as well as its potential toxicity and mutagenicity.
Scientific Research Applications
2-(Chloromethoxy)-2-methylpropane is widely used in scientific research as a reagent for organic synthesis. It is particularly useful in the preparation of ethers, which are important building blocks in the synthesis of many bioactive molecules. 2-(Chloromethoxy)-2-methylpropane has also been used in the synthesis of various drugs, including antimalarial and antitumor agents.
properties
IUPAC Name |
2-(chloromethoxy)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(2,3)7-4-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIACLSGBPZWWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516294 | |
| Record name | 2-(Chloromethoxy)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40556-01-2 | |
| Record name | 2-(Chloromethoxy)-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



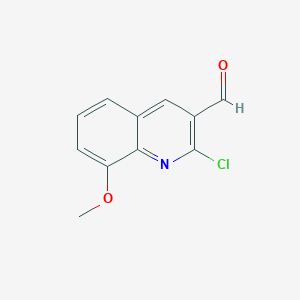
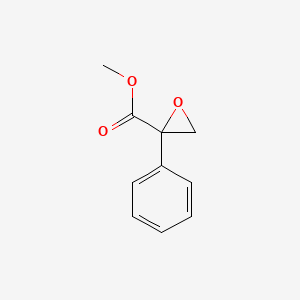

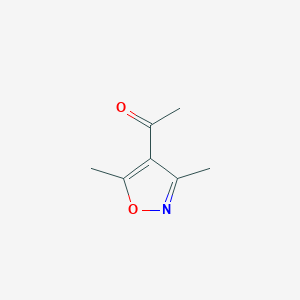
![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)



![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)
![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)
